molecular formula C10H8O B1582345 1,4-Epoxy-1,4-dihydronaphthalene CAS No. 573-57-9

1,4-Epoxy-1,4-dihydronaphthalene

Cat. No.: B1582345
CAS No.: 573-57-9
M. Wt: 144.17 g/mol
InChI Key: JWCGDNHAPBZVHD-UHFFFAOYSA-N
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Description

. It is characterized by a fused naphthalene ring system with an epoxide group at the 1 and 4 positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Epoxy-1,4-dihydronaphthalene can be synthesized through several methods, including the epoxidation of 1,4-dihydronaphthalene. One common approach involves the reaction of 1,4-dihydronaphthalene with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction typically takes place in a solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Epoxy-1,4-dihydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) and organic peroxides are commonly used for the oxidation of this compound.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of naphthalene-1,4-dione.

  • Reduction: Reduction reactions can produce 1,4-dihydronaphthalene or other reduced derivatives.

  • Substitution: Substitution reactions can yield a variety of substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Epoxy-1,4-dihydronaphthalene has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

  • Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,4-epoxy-1,4-dihydronaphthalene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets and pathways, leading to biological responses. The exact molecular targets and pathways involved can vary based on the context of the study.

Comparison with Similar Compounds

1,4-Epoxy-1,4-dihydronaphthalene is structurally similar to other epoxynaphthalene derivatives, such as 1,2-epoxynaphthalene and 1,8-epoxynaphthalene. its unique positioning of the epoxide group at the 1 and 4 positions gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable in specific applications where other epoxynaphthalene derivatives may not be suitable.

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Properties

IUPAC Name

11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCGDNHAPBZVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C=CC(C2=C1)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972817
Record name 1,4-Dihydro-1,4-epoxynaphthalene
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573-57-9
Record name 1,4-Dihydro-1,4-epoxynaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Expoxynaphthalene, 1,4-dihydro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 573-57-9
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Record name 1,4-Dihydro-1,4-epoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Solutions of 20 ml of isoamyl nitrite in glyme (20 ml) and of 13.7 g of anthranilic acid in glyme (45 ml) were added simultaneously by drops to a refluxing mixture of glyme (50 ml) and furan (50 ml). Refluxing was continued for ten minutes and the brown solution was cooled, made basic with aqueous sodium hydroxide (1 N), and extracted with petroleum ether. The extract was washed thoroughly with water, clarified with Norit®, dried, and evaporated to give an oil. The oil solidified on cooling to give 7 g (51% yield) of light yellow solid. Recrystalization of the yellow solid from petroleum ether gave colorless crystalline solid of 1,4-dihydronaphthalene-1,4-endo-oxide (IIIa), m.p. 53°-54° C. (lit. m. p. 56° C.).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
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reactant
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Quantity
50 mL
Type
reactant
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Quantity
20 mL
Type
solvent
Reaction Step One
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45 mL
Type
solvent
Reaction Step One
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Quantity
50 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Solutions of 20 ml of isoamyl nitrite in glyme (20 ml) and of 13.7 g of anthranilic acid in glyme (45 ml) were added simultaneously by drops to a refluxing mixture of glyme (50 ml) and furna (50 ml). Refluxing was continued for ten minutes and the brown solution was cooled, made basic with aqueous sodium hydroxide (1N), and extracted with petroleum ether. The extract was washed thoroughly with water, clarified with Norit®, dried, and evaporated to give an oil. The oil solidified on cooling to give 7 g (51% yield) of light yellow solid. Recrystalization of the yellow solid from petroleum ether gave colorless crystalline solid of 1,4-dihydronaphthalene1,4-endo-oxide (IIIa), m.p. 53°-54° C. (lit. m. p. 56° C.).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
45 mL
Type
solvent
Reaction Step One
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Quantity
50 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-Epoxy-1,4-dihydronaphthalene?

A1: this compound has the molecular formula C10H8O and a molecular weight of 144.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: While specific spectroscopic details are not provided in the abstracts, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and analyze the compound. For example, 1H-NMR has been used to determine the stereochemistry of reaction products.

Q3: How does the structure of this compound contribute to its reactivity?

A3: The strained epoxide ring fused to the dihydronaphthalene framework makes it susceptible to ring-opening reactions, leading to a variety of functionalized naphthalene derivatives.

Q4: How is this compound used in biaryl synthesis?

A5: 1,4-Epoxy-1,4-dihydronaphthalenes serve as valuable substrates for biaryl synthesis through Iron(III) chloride-catalyzed Friedel-Crafts reactions. These reactions involve ring-opening of the epoxide, followed by electrophilic aromatic substitution with various arenes and heteroarenes, yielding diverse biaryl and heterobiaryl compounds. Notably, silylated substrates exhibit high regioselectivity, leading to specific isomers.

Q5: What is the significance of ortho-naphthoquinone methides (o-NQMs) derived from this compound?

A6: o-NQMs are highly reactive intermediates that can be generated from specific this compound derivatives through site-selective ring opening. These intermediates readily participate in annulation reactions with various dienophiles, including allyl silanes, providing access to diverse multi-fused heterocyclic systems. This methodology has proven valuable in constructing complex natural product scaffolds.

Q6: What role does this compound play in cycloaddition reactions?

A7: this compound acts as a dienophile in various cycloaddition reactions, such as Diels-Alder reactions. Studies with N-sulphinylanilines reveal a Diels-Alder reaction with inverse electron demand, demonstrating its versatility in constructing heterocyclic systems.

Q7: How does this compound behave in photochemical reactions?

A8: Photochemical studies on this compound reveal its propensity to undergo rearrangements upon UV irradiation. These rearrangements can lead to the formation of benzoxepines and indene derivatives. The product distribution can be influenced by reaction conditions, such as the use of sensitizers like acetone.

Q8: Can this compound undergo deoxygenation?

A9: Yes, research indicates that 1,4-Epoxy-1,4-dihydronaphthalenes can be deoxygenated to yield naphthalene derivatives. This transformation has been achieved using reagents like sodium borohydride in acidic media, offering a convenient route for naphthalene synthesis.

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